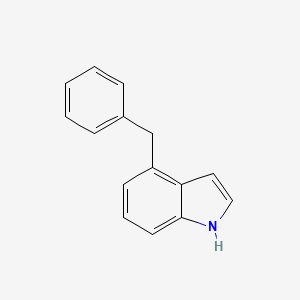

4-Benzyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-1H-indole is an organic compound that belongs to the class of indoles. It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .

Synthesis Analysis

The synthesis of 4-Benzyl-1H-indole involves various techniques. For instance, it has been used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives . A study also reported the synthesis of 4-Benzyl-1H-indole through a one-pot three-component reaction .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The structure of 4-Benzyl-1H-indole was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are crucial in medicinal chemistry due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

4-Benzyl-1H-indole has a molecular weight of 207.27 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Antiviral Activity

4-Benzyl-1H-indole derivatives have been studied for their potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives, which can be screened for antiviral efficacy.

Anti-inflammatory Properties

Indole derivatives, including those of 4-Benzyl-1H-indole, are known to possess anti-inflammatory properties. This makes them valuable in the development of treatments for chronic inflammatory diseases .

Anticancer Applications

The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties. 4-Benzyl-1H-indole derivatives can bind with high affinity to multiple receptors, which is useful in cancer treatment strategies .

Synthesis of Heterocyclic Frameworks

Indole serves as a versatile building block in cycloaddition reactions, which are crucial for synthesizing diverse heterocyclic frameworks. These frameworks are important in the development of pharmaceuticals and bioactive molecules .

Organic Phosphorescence

Indole derivatives are significant in the field of room temperature ultralong organic phosphorescence (RTUOP). Although not directly related to 4-Benzyl-1H-indole, the study of indole derivatives like 1H-benzo[f]indole informs the potential applications of similar compounds in RTUOP .

Enantioselective Synthesis

4-Benzyl-1H-indole derivatives are used in enantioselective synthesis, which is vital for creating pharmaceuticals with specific chiral properties. This application is crucial in the production of drugs that must interact in a specific manner with biological systems.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-Benzyl-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Benzyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives are known to affect various biological pathways, suggesting that 4-Benzyl-1H-indole may also influence multiple biochemical pathways.

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and therapeutic potential , suggesting that they likely have favorable pharmacokinetic properties. The S atom in indole enhances the molecule’s lipo-solubility , which could impact the bioavailability of 4-Benzyl-1H-indole.

Result of Action

Indole derivatives have been reported to exhibit various biological activities . For instance, certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus . This suggests that 4-Benzyl-1H-indole may also have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1H-indole. For instance, indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . This suggests that the microbial environment could influence the action of 4-Benzyl-1H-indole. Additionally, indole and its derivatives are traditionally obtained from coal tar but can also be produced from glucose or tryptophan by fermentation , indicating that the production environment can also impact the properties of 4-Benzyl-1H-indole.

Safety and Hazards

Direcciones Futuras

Recent research has focused on synthesizing indole-sulfonamide derivatives, which have shown strong antimicrobial actions . This work aims to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds . Another study highlighted the synthesis of new sulfonamide-based indole derivatives using 1H-indole-2-carboxylic acid as a starting material .

Propiedades

IUPAC Name |

4-benzyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDSFRFGQOVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600068 |

Source

|

| Record name | 4-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1H-indole | |

CAS RN |

50614-90-9 |

Source

|

| Record name | 4-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)